molecular formula C14H10BrF3O B595647 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene CAS No. 1314987-55-7

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene

Cat. No.: B595647
CAS No.: 1314987-55-7
M. Wt: 331.132
InChI Key: CXZBDQXKMPHRCW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with benzyl alcohol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

    2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-4-iodo-1-(trifluoromethyl)benzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

This compound’s unique combination of functional groups makes it a versatile building block in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

4-bromo-2-phenylmethoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZBDQXKMPHRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718412
Record name 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-55-7
Record name 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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